N-(2-Aminoethyl)thiourea hydrochloride
Overview
Description
Synthesis Analysis
Thioureas can be prepared by treating the corresponding cyanamide with hydrogen sulfide or similar sulfide sources . Organic ammonium salts react with potassium thiocyanate as the source of the thiocarbonyl (C=S) . Stable and readily available N,N’-di-Boc-substituted thiourea can be used as a mild thioacylating agent when activated with trifluoroacetic acid anhydride . Through thioacylation of nucleophiles, such as amines, alcohols, thiols, sodium benzenethiolate, and sodium malonates, a series of thiocarbonyl compounds were prepared .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O) . The C–N bond distances are short .Chemical Reactions Analysis
Thioureas occur in two tautomeric forms . For the parent thiourea, the thione form predominates in aqueous solutions . The thiol form, known as an isothiourea, can be encountered in substituted compounds such as isothiouronium salts .Physical and Chemical Properties Analysis
N-(2-Aminoethyl)thiourea hydrochloride is a white crystalline compound. More specific physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Scientific Research Applications
Antibacterial Activities
N-(2-Aminoethyl)thiourea hydrochloride, as a type of N-substituted thiourea, shows promise in antibacterial applications. Studies have demonstrated that certain N-substituted thioureas exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative types. This suggests potential for this compound in antibacterial research and applications (Kalhor, Salehifar, & Nikokar, 2014).
Synthesis and Characterization
This compound is involved in the synthesis and characterization of various organic compounds. It can be prepared through reactions involving organic isothiocyanates and amine hydrochlorides. Such compounds are systematically studied for their properties and applications in different fields, emphasizing the versatility of this compound in chemical synthesis (Mozolis & Iokubaitite, 1973).
Enantiodifferentiation in NMR Spectroscopy
In the field of spectroscopy, thiourea derivatives of this compound have been used as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This highlights its importance in stereochemical analysis and research in organic chemistry (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Polymerization Processes
This compound derivatives have been utilized in polymerization processes. Thiourea dioxide, for instance, serves as a reducing agent in the controlled polymerization of various monomers. This application is significant in the development of new materials and polymers with specific properties (Mendonça et al., 2019).
Environmental Applications
Thioureas, including this compound, have been studied for their role in environmental applications, such as controlling the nitrification of fertilizer nitrogen. They act as inhibitors in the conversion of NH4-N to NO3-N, which is crucial in agricultural practices and environmental conservation (Malhi & Nyborg, 1988).
Mechanism of Action
- The primary target of N-(2-Aminoethyl)thiourea hydrochloride is corrosion inhibition . Specifically, it acts to mitigate corrosion in various metal systems, particularly under conditions relevant to carbon capture, utilization, and storage (CCUS) processes .
- When exposed to corrosive environments (such as carbonic acid formed during CO₂ capture and transportation), metals can corrode. This compound forms a protective hydrophobic film on metal surfaces, preventing them from interacting with the corrosive medium .
- The affected pathways primarily involve the dissolution of CO₂ in water, leading to the formation of carbonic acid. This compound prevents corrosion by inhibiting the interaction of metals with carbonic acid .
- The molecular and cellular effects involve the formation of a hydrophobic barrier on metal surfaces, preventing corrosion and maintaining structural integrity .
- Environmental factors (e.g., temperature, CO₂ partial pressure, solution composition) influence the compound’s efficacy. For example, it’s effective in CO₂ capture plants, transportation pipelines, and wellbore oiltubes .
Target of Action
Mode of Action
- this compound achieves corrosion inhibition through two primary mechanisms:
- Most organic corrosion inhibitors, including this compound, act as surfactants. They have hydrophilic and oleophobic polar groups along with lipophilic and hydrophobic non-polar groups. These inhibitors adsorb onto metal surfaces, forming a protective film that reduces the corrosion rate . The compound creates a hydrophobic barrier on the metal surface, preventing direct contact with the corrosive environment .
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- The compound is typically administered as a solid powder or chunks. It forms a protective film on metal surfaces. Not applicable (since it’s not metabolized in the body). Not applicable (since it’s not used as a drug). The protective film enhances bioavailability by reducing metal corrosion .
Result of Action
Action Environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(2-Aminoethyl)thiourea hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with palladium, forming complexes that are useful in various biochemical applications . The compound’s interaction with enzymes and proteins often involves the formation of hydrogen bonds and coordination complexes, which can alter the activity of these biomolecules. For instance, this compound can act as a scavenger for palladium, thereby influencing the catalytic activity of palladium-dependent enzymes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, which can lead to changes in gene expression and metabolic activity. For example, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress and modulate cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often involves the formation of hydrogen bonds and coordination complexes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase. Additionally, this compound can affect the levels of metabolites involved in cellular respiration and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions can influence the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is crucial for its biochemical activity and its effects on cellular processes .
Properties
IUPAC Name |
2-aminoethylthiourea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBDVYMLWSVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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